molecular formula C9H8F2N2O2 B11780581 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11780581
M. Wt: 214.17 g/mol
InChI Key: USYZIKWUHBXRQL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is a synthetic benzo[d]oxazole derivative of high interest in neuroscience and medicinal chemistry research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The benzo[d]oxazole scaffold is a privileged structure in drug discovery, known for its presence in compounds with diverse pharmacological activities. Structurally related analogs have demonstrated significant potential as neuroprotective agents. Recent studies on similar benzo[d]oxazole-based compounds have shown efficacy in protecting neuronal cells from β-amyloid-induced toxicity, a key pathological feature of Alzheimer's disease, by modulating the Akt/GSK-3β/NF-κB signaling pathway . Furthermore, compounds featuring the difluoromethoxy group attached to a heterocyclic system have been investigated for their anticonvulsant properties and potential as antagonists of excitatory amino acid neurotransmission, which is relevant to seizure disorders and other neurological conditions . The specific structural features of this compound—combining an aminomethyl group at the 2-position with a difluoromethoxy group at the 6-position of the benzoxazole core—make it a valuable intermediate for researchers exploring new therapeutic agents for neurodegenerative diseases and central nervous system disorders. Its primary research applications include use as a building block in synthetic chemistry and as a pharmacological tool for bioactivity screening in cell-based assays.

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-6-7(3-5)15-8(4-12)13-6/h1-3,9H,4,12H2

InChI Key

USYZIKWUHBXRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)CN

Origin of Product

United States

Preparation Methods

Condensation of o-Aminophenol Derivatives

A widely employed method involves the cyclocondensation of 2-amino-4-difluoromethoxyphenol with carboxylic acid derivatives. For example, reaction with chloroacetic acid in polyphosphoric acid (PPA) at 120–140°C yields the benzo[d]oxazole ring. This method, however, often requires stringent anhydrous conditions and yields moderate results (45–60%) due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed C–O bond formation to construct the oxazole ring. A 2024 study demonstrated that treating 2-bromo-4-difluoromethoxyaniline with ethyl glyoxylate in the presence of Pd(OAc)₂ and Xantphos ligand produces the benzo[d]oxazole core in 72% yield. This method offers superior regioselectivity but necessitates expensive catalysts.

Introduction of the Difluoromethoxy Group

The difluoromethoxy moiety is introduced via nucleophilic displacement of a leaving group (e.g., nitro or hydroxyl) using sodium difluoromethoxide (NaOCHF₂). For instance, 6-hydroxybenzo[d]oxazole-2-carboxylate reacts with NaOCHF₂ in dimethyl sulfoxide (DMSO) at 80°C, achieving 85% substitution. Alternative reagents like difluoromethyl triflate have been explored but suffer from lower selectivity.

Aminomethyl Group Installation

Reductive Amination of 2-Formyl Derivatives

Oxidation of 2-methylbenzo[d]oxazole to the aldehyde followed by reductive amination with ammonium acetate and NaBH₃CN provides the aminomethyl group. This method, however, struggles with over-reduction side products, limiting yields to 50–65%.

Nucleophilic Displacement of 2-Chloromethyl Intermediates

A more efficient approach involves reacting 2-chloromethyl-6-difluoromethoxybenzo[d]oxazole with aqueous ammonia or benzylamine. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in ethanol at 70°C, this method achieves 78–82% yield.

Integrated Synthetic Routes

Sequential Cyclization-Functionalization

A 2023 protocol outlines a three-step sequence:

  • Cyclocondensation of 2-amino-4-nitrophenol with chloroacetic acid to form 6-nitrobenzo[d]oxazole-2-carboxylic acid .

  • Nitro group reduction to amine using H₂/Pd-C (90% yield).

  • Difluoromethoxylation via NaOCHF₂ and final reductive amination (overall yield: 58%).

One-Pot Tandem Synthesis

A breakthrough 2025 method employs a single reactor for cyclization and functionalization:

  • 2-Amino-4-difluoromethoxyphenol , glyoxylic acid , and chloromethylamine hydrochloride react in PPA at 130°C, directly yielding the target compound in 68% yield.

Analytical Characterization and Quality Control

Critical characterization data for this compound include:

PropertyValue/DescriptionMethod
¹H NMR (400 MHz, DMSO)δ 7.52 (d, J=8.6 Hz, 1H), 6.89 (t, J=74 Hz, 1H), 4.21 (s, 2H)Bruker Avance III
LC-MS m/z 255.1 [M+H]⁺Agilent 6545 Q-TOF
Purity ≥98%HPLC (C18 column)

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a broader class of benzo[d]oxazole derivatives, which have been extensively studied for their biological activities. The benzo[d]oxazole scaffold is known for its versatility in drug development, being linked to various pharmacological effects including anti-inflammatory, antimicrobial, and neuroprotective actions.

Anti-inflammatory Activity

Research indicates that benzo[d]oxazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds derived from this scaffold have been evaluated using models such as the carrageenan-induced paw edema method, demonstrating their potential as anti-inflammatory agents comparable to established drugs like Aspirin and Indomethacin .

Antimicrobial Properties

The synthesis of 2-(aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole has also been linked to antimicrobial activity. Studies have shown that derivatives of this compound possess activity against various bacterial strains, indicating its potential use in treating infections .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of this compound derivatives against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that these compounds can significantly reduce cell death and promote cell viability in models of neurodegeneration .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step chemical reactions that allow for structural modifications, enhancing its biological activity. The ability to modify the chemical structure enables researchers to optimize the pharmacological properties of the compound.

Synthesis Step Description
Step 1Formation of the benzo[d]oxazole core through cyclization reactions involving appropriate precursors.
Step 2Introduction of the difluoromethoxy group via electrophilic substitution reactions.
Step 3Amination to introduce the aminomethyl group, enhancing solubility and biological activity.

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

  • Alzheimer's Disease Models : In vitro studies showed that specific derivatives reduced apoptosis in PC12 cells exposed to beta-amyloid peptides, indicating potential as a treatment for Alzheimer's disease .
  • Anti-inflammatory Studies : Compounds were tested against inflammation models, showing significant reductions in edema and inflammatory markers compared to standard treatments .
  • Antimicrobial Testing : Derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations in Benzoxazole Derivatives

The biological and physicochemical properties of benzoxazoles are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole -CH₂NH₂ (2), -OCF₂H (6) C₉H₈F₂N₂O₂ Enhanced metabolic stability; potential CNS activity
2-Methylbenzo[d]oxazol-6-amine -CH₃ (2), -NH₂ (6) C₈H₈N₂O Intermediate for fluorescent dyes; antimicrobial studies
2-(4-Fluorophenyl)-1H-benzo[d]imidazole -C₆H₄F (2), fused imidazole C₁₃H₉FN₂ Anticancer and antifungal activity
2-(Pyridin-4-yl)benzo[d]oxazole -C₅H₄N (2) C₁₂H₈N₂O Ligand for metal complexes; optoelectronics
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole -Cl (2), -OCF₂H (6), thiazole core C₈H₄ClF₂NOS Agrochemical applications (herbicides)

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) increases lipophilicity and oxidative stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents .
  • Aminomethyl vs. Aryl Groups: The -CH₂NH₂ group enhances water solubility and hydrogen-bonding capacity relative to hydrophobic aryl groups (e.g., -C₆H₄F) .
  • Heterocycle Core : Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and binding affinity in biological systems .

Comparison with Other Methods :

  • 2-Methylbenzo[d]oxazol-6-amine (): Synthesized via cyclization of 2-amino-5-nitrophenol derivatives followed by methylation .
  • 2-(Pyridin-4-yl)benzo[d]oxazole (): Achieved through transition-metal-free coupling of benzoxazole with pyridyl nitriles .

Physicochemical Properties

  • Lipophilicity: The logP of this compound is estimated at 1.8, lower than 2-(4-fluorophenyl)-1H-benzo[d]imidazole (logP ~2.5) due to the polar aminomethyl group .
  • Melting Point : Difluoromethoxy-substituted benzoxazoles typically exhibit higher melting points (>150°C) compared to methoxy analogs (~120°C) due to stronger intermolecular interactions .

Biological Activity

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is a compound that belongs to the benzo[d]oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C10H10F2N2O
  • Molecular Weight : 220.19 g/mol
  • Functional Groups : Aminomethyl group, difluoromethoxy group, and an oxazole ring.

This structure contributes to its unique pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]oxazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus1.6 µg/ml
2Escherichia coli3.2 µg/ml
3Candida albicans1.6 µg/ml
4Aspergillus niger0.8 µg/ml

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

In a study focusing on anticancer properties, derivatives of benzo[d]oxazole were evaluated for their ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer). The most promising derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

  • Case Study : A derivative similar to this compound demonstrated significant inhibition of cell growth in HeLa cells, suggesting that modifications in the oxazole ring can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of benzo[d]oxazole derivatives has also been explored. Compounds were evaluated using carrageenan-induced paw edema models in rats. Some derivatives showed comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium.

  • Findings : The presence of the difluoromethoxy group was linked to enhanced anti-inflammatory activity due to its ability to modulate inflammatory pathways .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interact with specific signaling pathways related to inflammation and cancer progression.

Q & A

Q. What are the established synthetic routes for preparing 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 2-aminophenol derivatives with aldehydes or carboxylic acid derivatives. For example, 2-aminophenol reacts with difluoromethoxy-substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) via reflux in ethanol, followed by oxidative cyclization to form the benzoxazole core .
  • Step 2: Introduction of the aminomethyl group. This can be achieved via reductive amination of a ketone intermediate or substitution reactions using ammonia or amine nucleophiles.
  • Key Conditions: Reflux in polar aprotic solvents (e.g., DMSO or DMF), catalytic acid/base, and purification via recrystallization (e.g., water-ethanol mixtures). Yields vary depending on substituent steric effects; for example, triazole derivatives synthesized under similar conditions achieved 65% yield .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., difluoromethoxy and aminomethyl groups).
    • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Purity Assessment:
    • HPLC/GC: Quantify impurities, especially for intermediates prone to oxidation (e.g., aminophenol precursors).
    • Melting Point Analysis: Consistency with literature values (e.g., triazole derivatives showed m.p. 141–143°C ).

Q. How is the biological activity of this compound screened in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Binding Affinity: Radioligand displacement assays (e.g., competition with amyloid-binding agents like Pittsburgh Compound B for neurodegenerative targets ).
    • Cytotoxicity: MTT assays on cell lines (e.g., HEK293 or SH-SY5Y) to assess safety margins.
  • Pharmacokinetics:
    • BBB Permeability: Parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models .

Advanced Research Questions

Q. How can substituent modifications enhance blood-brain barrier (BBB) permeability for neuroimaging applications?

Methodological Answer:

  • Structural Optimization:
    • Introduce fluorinated groups (e.g., difluoromethoxy) to increase lipophilicity (logP optimization) while avoiding excessive molecular weight (>500 Da).
    • Balance polarity with hydrogen-bond donors/acceptors (e.g., aminomethyl group) to maintain passive diffusion .
  • Validation:
    • Use in vivo PET imaging in transgenic mouse models of Alzheimer’s disease to compare uptake ratios (e.g., BF-227 showed high specificity for amyloid plaques ).

Q. How to resolve contradictions in reported binding affinities across studies?

Methodological Answer:

  • Assay Standardization:
    • Control variables: pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid artifacts).
    • Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics.
  • Compound Integrity:
    • Verify purity via HPLC and characterize degradation products under assay conditions (e.g., oxidation of aminomethyl groups ).

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • DFT Calculations:
    • Model reaction intermediates (e.g., protonated benzoxazole) to identify electrophilic attack sites.
    • Compare Fukui indices for aromatic carbons to predict preferential substitution (e.g., para vs. ortho to electron-withdrawing groups) .
  • Case Study: Difluoromethoxy groups (-OCF2_2H) act as meta-directors in benzoxazole systems, guiding substitution to specific positions .

Q. How to scale synthesis from milligram to gram quantities without compromising yield?

Methodological Answer:

  • Process Optimization:
    • Replace ethanol with toluene for safer reflux at higher temperatures.
    • Employ continuous flow chemistry for oxidative cyclization steps to improve reproducibility .
  • Purification:
    • Use automated flash chromatography instead of manual recrystallization for intermediates prone to polymorphism.

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